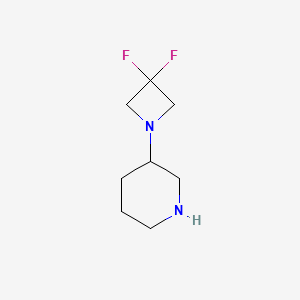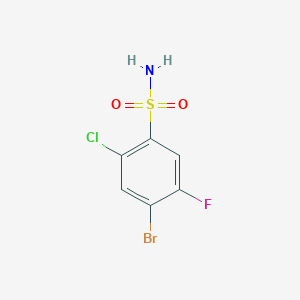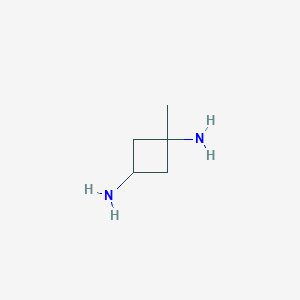![molecular formula C12H13N3O B15227228 2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)
2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is a heterocyclic compound that features a pyridine ring fused with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as dimethylacetamide at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
化学反応の分析
Types of Reactions
2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
科学的研究の応用
2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
作用機序
The mechanism of action of 2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole ring structure and exhibit comparable pharmacological properties.
Indole Derivatives: Indole derivatives also feature a fused ring system and are known for their diverse biological activities.
Uniqueness
2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is unique due to its specific ring fusion and the presence of a methyl group on the pyridine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol |
InChI |
InChI=1S/C12H13N3O/c1-8-5-9(7-13-6-8)11-12(16)10-3-2-4-15(10)14-11/h5-7,16H,2-4H2,1H3 |
InChIキー |
FINIHDXWXXNNPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C2=NN3CCCC3=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)







![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)





